Dichlorofluoromethane

Description

Properties

IUPAC Name |

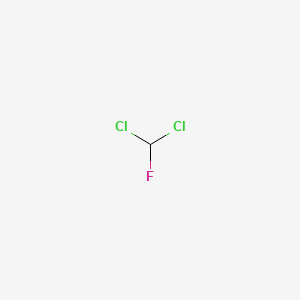

dichloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2F/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNKXPULIDJLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2F | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052498 | |

| Record name | Dichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorofluoromethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ether-like odor; Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slight, ether-like odor., Colorless gas with a slight, ether-like odor. [Note: A liquid below 48 °F. Shipped as a liquefied compressed gas.] | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromonofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

48 °F at 760 mmHg (USCG, 1999), 8.9 °C, Heat of vaporization = 5.79 Kcal/mol at 25 °C; 6.01 kcal/mol at the boiling point, 48 °F | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.7 % at 86 °F (NIOSH, 2023), In water, 1.88X10+04 mg/L at 25 °C, Soluble in carbon tetrachloride, 69 parts/100 parts acetic acid; 108 parts/100 parts dioxane, > 10% in ethyl alcohol; > 10% in ethyl ether;> 10% in chloroform, 0.95% weight at 25 deg in water, Solubility in water, g/100ml at 20 °C: 1 (poor), (86 °F): 0.7% | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.405 g/cu cm 9 °C, 1.48, 3.57(relative gas density) | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.57 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.82 (Air = 1), Relative vapor density (air = 1): 3.8, 3.57 | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2217.93 mmHg (USCG, 1999), 1360 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 159, 1.6 atm at 70 °F, (70 °F): 1.6 atm | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol%): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless heavy gas, Colorless gas ... [Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

75-43-4 | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichlorofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GAO4CRJ0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dichlorofluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-211 °F (USCG, 1999), -130.4 °C, -135 °C, -211 °F | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICHLOROMONOFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/582 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dichloromonofluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0197.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Dichlorofluoromethane from Chloroform: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for dichlorofluoromethane (CHCl₂F), a significant fluorinated intermediate, from chloroform (B151607) (CHCl₃). The document details the core chemical principles, experimental methodologies, quantitative process parameters, and safety considerations.

Core Synthesis Pathway: Catalytic Hydrofluorination

The industrial and laboratory-scale synthesis of this compound from chloroform is predominantly achieved through a liquid-phase catalytic hydrofluorination reaction. This process involves the substitution of a chlorine atom in the chloroform molecule with a fluorine atom using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent.

The overall reaction is as follows:

CHCl₃ + HF → CHCl₂F + HCl

This reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being the most common and effective catalyst.[1] The catalyst is activated in-situ by hydrogen fluoride to form various antimony chlorofluoride species (SbClₓFᵧ, where x + y = 5), which are the active fluorinating agents.[1]

The reaction proceeds in a stepwise manner. The primary product, this compound (also known as HCFC-21), can undergo further fluorination to yield chlorodifluoromethane (B1668795) (CHClF₂, HCFC-22).[1]

CHCl₂F + HF → CHClF₂ + HCl

A potential side reaction is the over-fluorination of chlorodifluoromethane to produce trifluoromethane (B1200692) (CHF₃, HFC-23), which is a potent greenhouse gas.[1] Minimizing the formation of this byproduct is a key aspect of process optimization. The kinetics of the consecutive fluorination steps favor the formation of CHClF₂ over CHF₃, with the final fluorination step being significantly slower.[2][3]

Quantitative Process Data

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following tables summarize typical process parameters for the hydrofluorination of chloroform. It is important to note that optimal conditions and yields can vary significantly based on the specific reactor design and catalyst activity.

Table 1: Typical Industrial Process Conditions for Chloroform Hydrofluorination [1]

| Parameter | Typical Range |

| Catalyst | Antimony Pentachloride (SbCl₅) |

| Temperature | 45°C to 200°C |

| Pressure | Atmospheric to 500 psig |

| HF to Chloroform Molar Ratio | 2.05:1 to 3.5:1 |

| Catalyst Concentration | 5-20 mol% relative to chloroform |

Table 2: Laboratory-Scale Synthesis Parameters for Deuterated this compound [1]

| Parameter | Value |

| Fluorinating Agent | Antimony Trifluoride (SbF₃) |

| Catalyst | Antimony Pentachloride (SbCl₅) (catalytic amount) |

| Reactant | Chloroform-d (CDCl₃) |

| Temperature | 30-35°C |

| Yield | ~80% |

Detailed Experimental Protocols

The following protocols outline laboratory-scale procedures for the synthesis of this compound from chloroform. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydrofluorination using Anhydrous HF and SbCl₅

This protocol is based on the industrial process for producing chlorofluorocarbons.[1]

Materials:

-

Chloroform (CHCl₃), anhydrous, >99% purity

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony Pentachloride (SbCl₅)

-

Nitrogen gas (for inerting)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution, 10% (w/v)

Equipment:

-

High-pressure stirred autoclave reactor (e.g., Hastelloy C) with magnetic stirrer, pressure gauge, thermocouple, gas inlet/outlet, and rupture disc

-

Syringe pump for liquid chloroform addition

-

Mass flow controller for anhydrous HF

-

Gas scrubbing train containing water and 10% NaOH solution

-

Cold trap (e.g., dry ice/acetone bath)

-

Gas chromatograph (GC) with a suitable column for analysis

Procedure:

-

Reactor Preparation: Thoroughly clean, dry, and purge the autoclave reactor with nitrogen to ensure an inert atmosphere.

-

Catalyst Loading: Under a nitrogen atmosphere, charge the reactor with antimony pentachloride (e.g., 0.1 mol).

-

Catalyst Activation: Seal the reactor and cool it in an ice bath. Slowly introduce anhydrous HF (e.g., 0.5 mol) into the reactor while stirring. Allow the mixture to stir for 30 minutes to ensure complete catalyst activation.

-

Reaction: Heat the reactor to the desired temperature (e.g., 80°C).

-

Using the syringe pump, feed chloroform (e.g., 1.0 mol) into the reactor at a constant rate over 2-3 hours.

-

Simultaneously, continuously feed anhydrous HF (e.g., 2.2 mol) into the reactor using the mass flow controller.

-

Maintain the reactor pressure at the desired level (e.g., 200 psig) by controlling the outflow of gaseous products.

-

Product Collection and Purification: Pass the gaseous effluent from the reactor, which contains this compound, HCl, unreacted HF, and byproducts, through the gas scrubbing train to remove acidic gases.

-

Pass the scrubbed gas through the cold trap to condense the this compound.

-

Analysis: Carefully collect the condensed product and analyze its composition and purity by gas chromatography.

Protocol 2: Swarts-type Fluorination using SbF₃ and Catalytic SbCl₅

This method provides a high-yield synthesis of this compound at a lower temperature.[1]

Materials:

-

Chloroform (CHCl₃)

-

Antimony Trifluoride (SbF₃)

-

Antimony Pentachloride (SbCl₅)

Equipment:

-

Glass reaction flask with a distillation head

-

Heating mantle

-

Stirring mechanism

-

Collection flask cooled in a dry ice/acetone bath

Procedure:

-

In a fume hood, combine a stoichiometric amount of antimony trifluoride and chloroform with a catalytic amount of antimony pentachloride in the reaction flask.

-

Gently heat the reaction mixture to 30-35°C with stirring.

-

The this compound product will distill as it is formed.

-

Collect the distilled product in the cold trap.

-

The reaction is complete when only a thick slurry remains in the reaction vessel. A typical reaction time is around 4 hours.

-

This procedure can achieve a yield of approximately 80%.

Safety Precautions

Working with the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

-

Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity upon absorption. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for skin exposure.

-

Antimony Pentachloride (SbCl₅): SbCl₅ is a corrosive and toxic substance. It reacts with moisture to release hydrochloric acid. Handle in a fume hood and wear appropriate PPE.

-

General Precautions: Ensure all equipment is dry before use to prevent unwanted reactions. The reaction should be conducted behind a safety shield.

Analytical Methods

The purity and composition of the synthesized this compound can be determined using gas chromatography (GC).

-

Method: Gas Chromatography with a Flame Ionization Detector (GC/FID) is a suitable method for analyzing the product mixture.[2][3]

-

Sample Preparation: The condensed liquid product can be directly injected into the GC. Gaseous samples can be collected on sorbent tubes and desorbed for analysis.[2]

-

Analysis: The GC analysis will allow for the quantification of this compound, unreacted chloroform, and byproducts such as chlorodifluoromethane.

Visualizations

Caption: Stepwise fluorination of chloroform to this compound.

Caption: Experimental workflow for this compound synthesis.

References

Spectroscopic data of Dichlorofluoromethane (¹H NMR, ¹³C NMR, ¹⁹F NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for dichlorofluoromethane (CHCl₂F), a compound of interest in various chemical and pharmaceutical applications. This document details the ¹H, ¹³C, and ¹⁹F NMR spectral parameters, outlines experimental protocols for data acquisition, and illustrates key concepts through signaling pathway and workflow diagrams.

Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. The chemical shifts are referenced to standard tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR. Due to the limited availability of direct experimental data in peer-reviewed literature, the presented values are based on data from its deuterated analog (CDCl₂F) and established empirical correlations for halogenated methanes.

Table 1: ¹H NMR Spectroscopic Data for this compound (CHCl₂F)

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | ~7.47 ppm | Doublet | ²JHF ≈ 50 Hz |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CHCl₂F)

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | ~104.2 ppm | Doublet of Triplets | ¹JCF ≈ 300-350 Hz, ¹JCH ≈ 180-210 Hz |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound (CHCl₂F)

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | ~-80 to -90 ppm | Doublet | ²JFH ≈ 50 Hz |

Experimental Protocols

The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.

2.1. Sample Preparation

-

Sample Handling: Due to its low boiling point (8.9 °C), this compound should be handled in a well-ventilated fume hood at or below its boiling temperature.

-

Solvent Selection: A suitable deuterated solvent that is inert and has a low freezing point, such as acetone-d₆ or chloroform-d, should be used.

-

Sample Concentration: For ¹H NMR, a concentration of 1-5% (v/v) is typically sufficient. For the less sensitive ¹³C nucleus, a higher concentration of 10-20% (v/v) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: A high-precision 5 mm NMR tube is recommended. The sample is prepared by condensing a small amount of this compound gas into the chilled NMR tube containing the deuterated solvent. The tube must be flame-sealed to prevent the volatile sample from escaping.

2.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A larger number of scans (several hundred to thousands) is usually required compared to ¹H NMR.

-

¹⁹F NMR: A standard single-pulse experiment is used. As ¹⁹F is a highly sensitive nucleus, a small number of scans is often sufficient. The spectral width should be large enough to encompass the wide range of fluorine chemical shifts.

Visualizations

The following diagrams illustrate the key spectroscopic relationships and the general experimental workflow.

Caption: Spin-spin coupling in this compound.

Caption: General NMR experimental workflow.

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Gaseous Dichlorofluoromethane (CHCl2F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorofluoromethane (CHCl2F), also known as HCFC-21, is a hydrochlorofluorocarbon that has seen use as a refrigerant and propellant. Due to its ozone-depleting potential, its production and use have been phased out under the Montreal Protocol.[1] Nevertheless, the spectroscopic analysis of gaseous CHCl2F remains crucial for atmospheric monitoring, understanding its environmental fate, and for fundamental studies of molecular vibrations and rotations. This technical guide provides a comprehensive overview of the infrared and Raman spectroscopy of gaseous this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the spectroscopic process.

Core Principles of Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the quantized vibrational energy levels of molecules.

Infrared Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency. A molecule is IR active if its dipole moment changes during a particular vibration. For gaseous samples, the vibrational transitions are often accompanied by rotational transitions, giving rise to a rovibrational spectrum with distinct P, Q, and R branches.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. When a photon interacts with a molecule, it can be scattered with either less energy (Stokes scattering) or more energy (anti-Stokes scattering). The energy difference corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if the polarizability of the molecule changes during the vibration.

Data Presentation: Spectroscopic Constants of Gaseous this compound

The following tables summarize the fundamental vibrational frequencies for gaseous this compound.

Table 1: Fundamental Vibrational Frequencies of Gaseous this compound (CHCl2F)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

| 1 | A' | 3025 | CH stretch |

| 2 | A' | 1312 | CH bend |

| 3 | A' | 1079 | CF stretch |

| 4 | A' | 744 | CCl₂ s-stretch |

| 5 | A' | 458 | CF ip bend |

| 6 | A' | 277 | CCl₂ scissors |

| 7 | A" | 1239 | CH oop bend |

| 8 | A" | 807 | CCl₂ a-stretch |

| 9 | A" | 367 | CF oop bend |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.

Experimental Protocols

Detailed experimental protocols for obtaining high-quality infrared and Raman spectra of gaseous this compound are crucial for reproducibility and accurate analysis.

Infrared Spectroscopy of Gaseous this compound

The vapor-phase infrared spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][3]

Instrumentation:

-

Spectrometer: A high-resolution FTIR spectrometer, such as a DIGILAB FTS-14, is suitable for these measurements.[2][3]

-

Light Source: A broadband infrared source, such as a Globar or silicon carbide element, provides the necessary radiation.

-

Beamsplitter: A KBr beamsplitter is commonly used for the mid-infrared region.

-

Detector: A sensitive detector, such as a mercury cadmium telluride (MCT) or deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector, is employed to measure the transmitted infrared radiation.

-

Gas Cell: A multi-pass gas cell with a long path length (e.g., several meters) is used to enhance the absorption signal of the low-pressure gas sample. The cell windows are typically made of materials transparent to infrared radiation, such as KBr or ZnSe.

Experimental Procedure:

-

Sample Preparation: Gaseous this compound is introduced into the evacuated gas cell to a specific pressure, which is monitored using a pressure gauge.

-

Background Spectrum: A background spectrum of the evacuated gas cell is recorded to account for any absorption from the cell windows and residual atmospheric gases in the spectrometer.

-

Sample Spectrum: The infrared spectrum of the this compound sample is then recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resolution of the spectrum is a critical parameter and is typically set to 0.5 cm⁻¹ or better to resolve the rotational-vibrational fine structure.

Raman Spectroscopy of Gaseous this compound

Obtaining Raman spectra of gases is more challenging than for liquids or solids due to the much lower molecular density. Therefore, a high-power laser and a sensitive detection system are required.

Instrumentation:

-

Laser Source: A continuous-wave (CW) laser with high output power in the visible region, such as an argon-ion laser or a frequency-doubled Nd:YAG laser, is used as the excitation source.

-

Sample Cell: A specialized gas cell, often with internal mirrors for multiple passes of the laser beam, is used to maximize the scattering volume and the collection of scattered light.

-

Optics: Lenses are used to focus the laser beam into the sample cell and to collect the scattered light. Filters are employed to remove the strong Rayleigh scattered light at the laser frequency.

-

Spectrometer: A high-resolution spectrometer, such as a Czerny-Turner monochromator, disperses the Raman scattered light.

-

Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, is used to detect the weak Raman signal.

Experimental Procedure:

-

Sample Preparation: The gas cell is filled with this compound gas to a desired pressure.

-

Alignment: The laser beam is carefully aligned to pass through the center of the gas cell. The collection optics are aligned to efficiently gather the scattered light.

-

Data Acquisition: The Raman spectrum is recorded by scanning the spectrometer over the desired frequency range. Long acquisition times are often necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The recorded spectrum is corrected for instrumental response and background signals. The positions and intensities of the Raman bands are then determined.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for infrared and Raman spectroscopy of gaseous this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Dichlorofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dichlorofluoromethane (CHCl₂F). Understanding this fragmentation is crucial for the unambiguous identification and characterization of this compound in various scientific applications, from atmospheric chemistry to its potential as a reference standard in analytical methodologies. This document outlines the key fragmentation pathways, presents quantitative data in a clear format, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from the high-energy electron impact. The relative abundances of these ions provide a unique fingerprint for the molecule. The quantitative data for the principal fragments are summarized in the table below. The presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in characteristic isotopic patterns for chlorine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Chemical Formula | Relative Abundance (%) | Notes |

| 101 | [CHCl₂F]⁺• | CHCl₂F | 30 | Molecular Ion (M⁺•) with two ³⁵Cl |

| 103 | [CHCl₂F]⁺• | CHCl₂F | 20 | M+2 isotope peak with one ³⁵Cl and one ³⁷Cl |

| 105 | [CHCl₂F]⁺• | CHCl₂F | 3 | M+4 isotope peak with two ³⁷Cl |

| 67 | [CHClF]⁺ | CHClF | 100 | Base Peak ; Loss of a Cl radical |

| 69 | [CHClF]⁺ | CHClF | 33 | Isotope peak of the base peak with one ³⁷Cl |

| 47 | [CHF]⁺ | CHF | 5 | Loss of two Cl radicals |

| 35 | [Cl]⁺ | Cl | 8 | Chlorine cation (³⁵Cl) |

| 37 | [Cl]⁺ | Cl | 2.7 | Chlorine cation (³⁷Cl) |

The Fragmentation Pathway: A Step-by-Step Breakdown

The fragmentation of the this compound molecular ion ([CHCl₂F]⁺•) proceeds through a logical sequence of bond cleavages, driven by the stability of the resulting fragment ions. The primary fragmentation events are detailed below and visualized in the accompanying diagram.

-

Formation of the Molecular Ion (m/z 101, 103, 105): Upon electron impact, a high-energy electron is ejected from the this compound molecule, forming the molecular ion radical cation, [CHCl₂F]⁺•. Due to the natural isotopic abundance of chlorine, this molecular ion appears as a cluster of peaks at m/z 101 (containing two ³⁵Cl atoms), m/z 103 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 105 (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

-

Formation of the Base Peak (m/z 67, 69): The most favorable fragmentation pathway involves the homolytic cleavage of a carbon-chlorine bond. This results in the loss of a chlorine radical (•Cl) and the formation of the highly stable chlorofluoromethyl cation, [CHClF]⁺. This fragment is observed as the base peak in the spectrum at m/z 67 (with ³⁵Cl) and its corresponding isotope peak at m/z 69 (with ³⁷Cl) in a ~3:1 ratio.

-

Further Fragmentation (m/z 47): The [CHClF]⁺ ion can undergo further fragmentation by losing the remaining chlorine atom as a radical, leading to the formation of the fluoromethylidyne cation, [CHF]⁺, at m/z 47.

-

Formation of the Chlorine Cation (m/z 35, 37): A less predominant fragmentation pathway involves the formation of the chlorine cation, [Cl]⁺, at m/z 35 and 37, corresponding to the two stable isotopes of chlorine.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for the analysis of the volatile compound this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.

-

Helium (99.999% purity) as the carrier gas.

-

A suitable capillary column for the separation of volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane).

2. Sample Preparation:

-

This compound is a gas at room temperature. A certified gas standard is required.

-

Prepare a gaseous dilution of the standard in an inert gas like nitrogen if necessary, using a gas-tight syringe and a calibrated gas dilution system.

3. GC-MS Parameters:

-

Injector:

-

Mode: Split (with a high split ratio, e.g., 100:1, to avoid overloading the detector).

-

Injector Temperature: 200 °C.

-

Injection Volume: 1 µL (using a gas-tight syringe).

-

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

-

Final Hold: Hold at 150 °C for 2 minutes.

-

-

Carrier Gas (Helium):

-

Flow Rate: 1.0 mL/min (constant flow mode).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-150.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 1 minute (to protect the filament from residual solvent if applicable).

-

4. Data Acquisition and Analysis:

-

Acquire the mass spectral data in full scan mode.

-

Identify the chromatographic peak corresponding to this compound.

-

Obtain the mass spectrum for the peak by averaging the scans across the peak apex and subtracting the background spectrum.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Quantum chemical calculations of Dichlorofluoromethane properties

An In-depth Technical Guide to Quantum Chemical Calculations of Dichlorofluoromethane Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CHCl₂F), also known as HCFC-21, is a hydrochlorofluorocarbon with applications as a refrigerant and a chemical intermediate. Understanding its molecular properties is crucial for predicting its behavior, reactivity, and environmental impact. This technical guide provides a comprehensive overview of the quantum chemical methods used to calculate the properties of this compound. It presents a comparison of theoretically calculated data with experimental values for its molecular geometry, vibrational frequencies, thermodynamic properties, and electronic characteristics. Detailed methodologies for computational approaches are discussed, and a standardized workflow for such calculations is visualized.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structures and properties that can be difficult or hazardous to obtain through experimental means alone. By solving the Schrödinger equation or its density functional theory (DFT) equivalent, researchers can model molecules with high accuracy. For halogenated methanes like this compound, these computational techniques are vital for understanding their atmospheric chemistry, potential for ozone depletion, and role as greenhouse gases.[1] This whitepaper serves as a technical guide to the application of these methods to CHCl₂F, providing both the theoretical foundation and a practical comparison with established experimental data.

Computational and Experimental Methodologies

A variety of computational methods are employed to predict the properties of molecules like this compound. The choice of method and basis set represents a trade-off between accuracy and computational cost.

Quantum Chemical Calculation Protocols

-

Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of accuracy and efficiency.[2] It uses the electron density to calculate the energy of a system. Common functionals include B3LYP and PBE, often paired with basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVnZ).[1][3]

-

Ab Initio Methods: These methods are based on first principles without empirical parameterization.[4]

-

Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the Hartree-Fock theory, providing more accurate results, particularly for geometries and vibrational frequencies.[1][5]

-

Coupled-Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry.[1] They are computationally intensive but provide highly reliable benchmark data for geometries and energies.

-

-

General Workflow: The process begins with defining the molecular structure (e.g., from a Lewis structure).[6] This initial geometry is then optimized to find the lowest energy conformation. Following optimization, properties such as vibrational frequencies, thermodynamic data, and electronic properties are calculated.

Experimental Protocols

-

Microwave Spectroscopy: This technique is used to determine highly accurate molecular geometries (bond lengths and angles) and dipole moments by analyzing the absorption of microwave radiation by a molecule in the gas phase.

-

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of a molecule.[7] Gas-phase IR spectroscopy is particularly useful for obtaining fundamental vibrational frequencies free from solvent effects.[8]

-

Calorimetry: Experimental thermodynamic data, such as the enthalpy of formation, are determined using various calorimetric techniques that measure heat changes during chemical reactions.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: Workflow for calculating molecular properties of CHCl₂F.

Comparative Data Analysis

The following tables summarize the calculated and experimental properties of this compound. It is important to note that calculated values can vary based on the level of theory and basis set used.

Molecular Geometry

The geometry of this compound is tetrahedral around the central carbon atom.[9] The presence of different halogen atoms leads to a distorted tetrahedron.

| Parameter | Calculated Value (B3LYP/6-31G*) | Experimental Value |

| Bond Length (Å) | ||

| C-H | 1.088 | 1.097 |

| C-F | 1.365 | 1.346 |

| C-Cl | 1.761 | 1.769 |

| **Bond Angle (°) ** | ||

| Cl-C-Cl | 111.8 | 111.9 |

| F-C-Cl | 108.5 | 108.1 |

| H-C-F | 108.7 | 109.1 |

| H-C-Cl | 109.9 | 109.9 |

Note: Calculated values are representative and may differ from other computational studies. Experimental data is sourced from various spectroscopic studies.

Vibrational Frequencies

The vibrational modes correspond to the stretching and bending of the molecule's bonds. Theoretical calculations are crucial for assigning the bands observed in experimental IR and Raman spectra. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Mode | Description | Experimental Frequency (cm⁻¹)[10] |

| ν₁ | C-H stretch | 3025 |

| ν₂ | C-H bend | 1312 |

| ν₇ | C-H oop bend | 1239 |

| ν₃ | C-F stretch | 1079 |

| ν₈ | CCl₂ a-stretch | 807 |

| ν₄ | CCl₂ s-stretch | 744 |

| ν₅ | C-F ip bend | 458 |

| ν₉ | C-F oop bend | 367 |

| ν₆ | CCl₂ scissors | 277 |

oop: out-of-plane; ip: in-plane; a-stretch: asymmetric stretch; s-stretch: symmetric stretch.

Thermodynamic Properties

Thermodynamic properties are essential for understanding chemical reactivity and equilibrium. Quantum calculations provide these values from the vibrational analysis under the ideal gas approximation.

| Property | Calculated Value | Experimental Value |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -280 to -290 kJ/mol | -283.26 kJ/mol[10] |

| Standard Entropy (S°₂₉₈) | 290 to 295 J K⁻¹ mol⁻¹ | 293.25 J K⁻¹ mol⁻¹[10] |

| Heat Capacity (Cp) | ~58 J K⁻¹ mol⁻¹ | ~60 J K⁻¹ mol⁻¹ |

Note: Calculated ranges reflect typical values from different levels of theory.

Electronic Properties

Electronic properties like the dipole moment determine the molecule's polarity and intermolecular interactions.

| Property | Calculated Value | Experimental Value |

| Dipole Moment (Debye) | 1.25 - 1.35 | 1.29 D,[11] 1.3 D[7] |

| Ionization Energy (eV) | ~12.2 | Not readily available |

| Electron Affinity (eV) | ~0.5 | Not readily available |

Note: Calculated values are representative. The experimental dipole moment is for the gas phase.

Conclusion

Quantum chemical calculations provide a powerful and reliable means of determining the molecular properties of this compound. As demonstrated, methods like Density Functional Theory can reproduce experimental geometries, vibrational frequencies, thermodynamic data, and electronic properties with a high degree of accuracy. The close agreement between theoretical and experimental values validates the computational models used. This in-silico approach is not only cost-effective but also allows for the investigation of properties that are challenging to measure experimentally, thereby accelerating research and development in fields where the behavior of such molecules is of critical interest.

References

- 1. An integrated experimental and quantum-chemical investigation on the vibrational spectra of chlorofluoromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. videleaf.com [videleaf.com]

- 3. mdpi.com [mdpi.com]

- 4. nepjol.info [nepjol.info]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Unveiling the Molecular Architecture of Dichlorofluoromethane (CHCl2F): A Theoretical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings of Dichlorofluoromethane's Molecular Structure.

This whitepaper provides an in-depth analysis of the molecular structure of this compound (CHCl2F), a compound of significant interest in various chemical and pharmaceutical applications. Through a meticulous review of theoretical studies, this guide presents a wealth of quantitative data on the molecule's geometry and vibrational frequencies. Detailed computational methodologies are outlined to ensure reproducibility and to provide a solid foundation for further research.

Molecular Geometry: A High-Level Theoretical Perspective

The geometric parameters of this compound have been determined with high precision using advanced computational methods. The accompanying table summarizes the bond lengths and angles obtained from Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) calculations, employing the correlation-consistent polarized valence quadruple-zeta (cc-pVQZ) basis set. This level of theory is renowned for its accuracy in predicting molecular structures.

Table 1: Theoretical Geometric Parameters of CHCl2F

| Parameter | Bond/Angle | Value |

| Bond Length | C-H | 1.0817 Å |

| C-Cl | 1.7592 Å | |

| C-F | 1.3397 Å | |

| Bond Angle | ∠ H-C-Cl | 108.51° |

| ∠ Cl-C-Cl | 111.49° | |

| ∠ Cl-C-F | 109.34° | |

| ∠ H-C-F | 109.61° |

Data sourced from CCSD/cc-pVQZ level calculations.

Vibrational Frequencies: An Experimental Benchmark

The vibrational modes of a molecule are a key fingerprint of its structure and bonding. The following table presents the experimentally determined fundamental vibrational frequencies for this compound, as cataloged in the NIST Chemistry Webbook. These values serve as a crucial benchmark for theoretical calculations.

Table 2: Experimental Vibrational Frequencies of CHCl2F

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

| 1 | A' | 3025 | CH stretch |

| 2 | A' | 1312 | CH bend |

| 3 | A' | 1079 | CF stretch |

| 4 | A' | 744 | CCl₂ s-stretch |

| 5 | A' | 458 | CF ip bend |

| 6 | A' | 277 | CCl₂ scissors |

| 7 | A" | 1239 | CH oop bend |

| 8 | A" | 807 | CCl₂ a-stretch |

| 9 | A" | 367 | CF oop bend |

Data sourced from the NIST Chemistry Webbook.

Experimental Protocols: A Guide to Computational Molecular Analysis

The theoretical data presented in this guide are the result of sophisticated computational chemistry protocols. The following outlines the typical methodologies employed in ab initio and Density Functional Theory (DFT) calculations for determining molecular structure and vibrational frequencies.

Geometry Optimization

-

Method Selection: The initial step involves choosing a theoretical method and basis set. For high accuracy, methods like Coupled Cluster (e.g., CCSD(T)) or DFT with a suitable functional (e.g., B3LYP) are commonly used. The choice of basis set (e.g., cc-pVQZ, 6-311+G(d,p)) is crucial for accurately describing the electronic distribution.

-

Initial Structure: A plausible 3D structure of the molecule is generated as a starting point. This can be done using molecular modeling software.

-

Energy Minimization: The geometry optimization is an iterative process where the electronic energy of the molecule is calculated at the initial geometry. The forces on each atom are then computed, and the atoms are moved to new positions that lower the total energy. This process is repeated until a stationary point on the potential energy surface is found, where the forces on all atoms are negligible. This stationary point corresponds to the optimized molecular geometry.

Vibrational Frequency Calculation

-

Hessian Matrix Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.

-

Mass-Weighting and Diagonalization: The Hessian matrix is then mass-weighted and diagonalized. The eigenvalues of the resulting matrix correspond to the harmonic vibrational frequencies, and the eigenvectors represent the normal modes of vibration.

-

Verification of Minimum: A key outcome of the frequency calculation is the confirmation that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.

Logical Workflow of a Theoretical Molecular Structure Study

The following diagram illustrates the logical flow of a typical theoretical investigation into the molecular structure and properties of a molecule like CHCl2F.

Caption: Logical workflow of a theoretical study on CHCl2F.

The Discovery and Historical Synthesis of Dichlorofluoromethane (Freon-21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorofluoromethane, commonly known as Freon-21 or R-21, is a hydrochlorofluorocarbon (HCFC) that emerged from the pioneering era of synthetic refrigerants. This technical guide provides an in-depth exploration of the discovery and historical synthesis of Freon-21. It details the historical context that necessitated the development of safer refrigerants, the key scientific minds behind the innovation, and the chemical processes that brought this compound into existence. This document consolidates quantitative physical and chemical data into structured tables for comparative analysis and presents a detailed experimental protocol for its synthesis. Visual diagrams generated using the DOT language illustrate the core chemical synthesis pathway and experimental workflow.

Introduction: The Quest for a Safer Refrigerant

In the late 19th and early 20th centuries, the burgeoning field of mechanical refrigeration relied on volatile and hazardous substances. Early refrigerants such as ammonia (B1221849) (NH₃), methyl chloride (CH₃Cl), and sulfur dioxide (SO₂) were effective but posed significant risks due to their toxicity and flammability.[1][2][3] A series of fatal accidents in the 1920s, including a tragic incident in a Cleveland hospital in 1929 where over 100 people died from a methyl chloride leak, underscored the urgent need for a non-toxic, non-flammable alternative.[2]

This pressing need for a "miracle compound" to revolutionize refrigeration safety set the stage for a collaborative effort between three American corporate giants: Frigidaire, General Motors, and DuPont.[1] At the helm of this research was the brilliant and determined engineer and chemist, Thomas Midgley, Jr., working under the direction of Charles F. Kettering at General Motors.[1][4][5]

The Discovery of Freon-21: A Systematic Approach